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Hexafluoro-1,3-butadiene

Semiconductor Etching Dielectric Etch High Aspect Ratio Contact

Hexafluoro-1,3-butadiene (C4F6, CAS 685-63-2) is a critical dielectric etching gas for advanced nodes and 3D NAND architectures. Its molecular structure features C=C double bonds, yielding a lower CF3+/CF+ radical ratio for superior sidewall passivation, anisotropy, and a 2X etch performance improvement over c-C4F8. With a GWP of 290—a 97% reduction versus c-C4F8—switching enables an 82% reduction in oxide etch emissions, directly reducing Scope 1 liabilities. Ensure supply chain robustness for 3D NAND transitions, where C4F6 consumption per wafer increases over 6-fold. Essential for sub-5 nm ALE processes.

Molecular Formula C4F6
Molecular Weight 162.03 g/mol
CAS No. 685-63-2
Cat. No. B1630412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoro-1,3-butadiene
CAS685-63-2
Molecular FormulaC4F6
Molecular Weight162.03 g/mol
Structural Identifiers
SMILESC(=C(F)F)(C(=C(F)F)F)F
InChIInChI=1S/C4F6/c5-1(3(7)8)2(6)4(9)10
InChIKeyLGPPATCNSOSOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes44 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoro-1,3-butadiene (CAS 685-63-2): Procurement Specifications & Baseline Characteristics for Semiconductor Etching Applications


Hexafluoro-1,3-butadiene (C4F6, CAS 685-63-2), also known as perfluorobutadiene, is a conjugated perfluorinated diene gas with a molecular weight of 162.03 g/mol and a boiling point of approximately 5–7°C . Unlike its saturated analog c-C4F8 (octafluorocyclobutane), its molecular structure features two carbon-carbon double bonds (C=C), which fundamentally alters its plasma dissociation behavior and radical generation profile [1]. Originally synthesized as a polymer monomer, its primary commercial value now resides in its role as a high-performance dielectric etching gas for advanced semiconductor manufacturing, where its low global warming potential (GWP) and exceptional etch selectivity provide quantifiable advantages over legacy perfluorocarbon (PFC) etchants [2].

Why Generic Fluorocarbon Substitution Fails: The Structural Distinction of Hexafluoro-1,3-butadiene in High-Aspect-Ratio Plasma Etching


The semiconductor industry's transition to sub-100 nm nodes and 3D architectures (e.g., 3D NAND) demands etchants capable of achieving high aspect ratios while maintaining precise selectivity to underlying layers. Generic substitution of Hexafluoro-1,3-butadiene with saturated perfluorocarbons like c-C4F8 is not technically viable due to fundamental differences in plasma chemistry [1]. The presence of C=C double bonds in C4F6 leads to a distinct radical distribution—specifically, a lower CF3+/CF+ ratio—which directly impacts polymer deposition rates on sidewalls and thus controls anisotropy and aspect ratio dependent etching (ARDE) [2]. As noted in industry literature, the transition from saturated to unsaturated plasma gases was found to lessen the challenges of low selectivity and ARDE at nodes below 65 nm [3]. Furthermore, the environmental compliance pressure to reduce PFC emissions by over 80% compared to c-C4F8 processes makes direct substitution of high-GWP alternatives untenable without a complete process re-engineering, which C4F6 uniquely avoids due to its inherent low GWP [4].

Product-Specific Quantitative Evidence: Hexafluoro-1,3-butadiene vs. Conventional Fluorocarbon Etchants


Etch Selectivity and ARDE: 2X Performance Improvement Over c-C4F8 at Sub-65 nm Nodes

In a direct comparative study using an inductively coupled plasma (ICP) system, Hexafluoro-1,3-butadiene (1,3-C4F6) demonstrated a two-fold (2X) overall improvement in etch parameters compared to its saturated analog, octafluorocyclobutane (c-C4F8). This improvement was quantified under optimized process conditions (varying cathode temperature, RF bias power, and chamber pressure) [1]. Critically, the study attributed this enhancement to a reduction in Aspect Ratio Dependent Etching (ARDE), which was facilitated by the unsaturated bond configuration of C4F6 [1]. A separate study confirmed that the transition from saturated c-C4F8 to unsaturated 1,3-C4F6 lessened the challenges of low selectivity and ARDE beyond the 65 nm node [2].

Semiconductor Etching Dielectric Etch High Aspect Ratio Contact

Global Warming Potential (GWP): 97% Lower GWP than c-C4F8 and >95% Lower than CF4

Hexafluoro-1,3-butadiene exhibits a 100-year Global Warming Potential (GWP100) of 290 [1]. This is significantly lower than the GWP values of legacy perfluorocarbon etchants: c-C4F8 has a reported GWP of 8,700 [2], while CF4 has a GWP of 6,500 [3]. This represents a GWP reduction of approximately 97% relative to c-C4F8 and 96% relative to CF4. Furthermore, its ozone depletion potential (ODP) is 0 [4].

Greenhouse Gas Emissions Environmental Compliance PFC Reduction

Atmospheric Lifetime: 1.9 Days vs. >2000 Years for Saturated PFCs

The atmospheric lifetime of Hexafluoro-1,3-butadiene is exceptionally short, estimated at 1.9 days (or 1.1 days depending on the kinetic model) [1][2]. In stark contrast, saturated perfluorocarbons such as CF4 and c-C4F8 possess atmospheric lifetimes exceeding 2,000 years [3]. The extremely short lifetime of C4F6 is due to its rapid reaction with hydroxyl (OH) radicals in the troposphere (k(OH) ≈ 9.64 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) [2].

Atmospheric Chemistry Environmental Fate Persistence

PFC Emissions Reduction: Up to 82% Lower Greenhouse Gas Emissions vs. c-C4F8 Process

In a comparative evaluation of global warming emissions using a medium-density etch chamber, a C4F6-based oxide etch process achieved an 82% reduction in global warming emissions compared to a c-C4F8-based process, while maintaining similar process performance [1]. For organosilicate glass (OSG) etching, a 65% reduction was observed [1]. Additionally, a study of unsaturated fluorocarbons reported that hexafluoro-1,3-butadiene exhibited an emissions reduction greater than 80% compared to a typical C3F8 process [2]. This reduction is partly attributed to lower unreacted feed gas emissions and reduced CHF3 byproduct formation due to lower photoresist erosion [1].

Process Emissions PFC Abatement Fab Sustainability

Etch Rate Ratio (SiO2:Porous Silica): Superior Control in C4F6 vs. c-C4F8 Plasmas

In neutral loop discharge plasma etching of porous silica (k=1.9) compared to thermal SiO2, the etch rate ratio (porous silica / SiO2) was measured to be 0.6 when using C4F6 (hexafluorobutadiene) plasma, whereas the ratio was 1.45 when using c-C4F8 (octafluorocyclobutane) plasma [1]. The lower ratio for C4F6 indicates more effective suppression of etching in the porous low-k material, likely due to enhanced fluorocarbon polymer deposition within the pores, which is desirable for protecting delicate low-k dielectrics during over-etch steps [1].

Low-k Dielectric Etching Porous Silica Etch Selectivity

Atomic Layer Etching (ALE) Capability: Enabling Angstrom-Level Control for 3D NAND and Advanced Logic

Recent investigations into radio-frequency biased inductively coupled plasma (ICP) with Ar/C4F6 gas mixtures have demonstrated that Hexafluoro-1,3-butadiene is a 'next-generation etching gas' capable of supporting atomic layer etching (ALE) of high aspect ratio patterned wafers [1]. The study specifically highlighted that etching thickness was controllable at the atomic-level in high aspect ratio pattern etching when using C4F6, leveraging its unique discharge characteristics [1]. This is a critical requirement for the continued scaling of 3D NAND devices, where the consumption of C4F6 per single-chip wafer is reported to be more than 6 times greater than that required for previous 2D NAND architectures [2].

Atomic Layer Etching ALE 3D NAND High Aspect Ratio

Optimal Procurement & Application Scenarios for Hexafluoro-1,3-butadiene (C4F6) Based on Quantitative Evidence


High-Aspect-Ratio Contact (HARC) and Via Etching for Advanced Logic (≤65 nm) and 3D NAND

The 2X improvement in overall etch parameters over c-C4F8, combined with the demonstrated reduction in Aspect Ratio Dependent Etching (ARDE) [1], makes C4F6 the preferred etchant for high-aspect-ratio structures. Procurement teams supporting 3D NAND transitions should note that C4F6 consumption per wafer increases over 6-fold compared to 2D NAND [2], necessitating robust supply chain planning.

Low-k Dielectric Patterning Requiring High Selectivity to Photoresist and Nitride

C4F6 exhibits a higher selective ratio to photoresist and silicon nitride than c-C4F8 [1]. Additionally, the lower etch rate ratio of 0.6 (compared to 1.45 for c-C4F8) when etching porous silica low-k dielectrics [2] demonstrates its ability to minimize damage to sensitive materials, preserving critical dimension integrity and improving yield.

Fabs Mandated to Reduce Scope 1 PFC Greenhouse Gas Emissions by >65%

For facilities facing stringent EPA, EU ETS, or corporate carbon neutrality targets, switching from a c-C4F8 process to a C4F6 process can achieve an 82% reduction in global warming emissions for oxide etch and a 65% reduction for OSG etch [1]. The GWP of C4F6 (290) is approximately 97% lower than that of c-C4F8 (8,700) [2], directly reducing Scope 1 inventory and potential carbon tax liabilities.

Atomic Layer Etching (ALE) Process Development for Sub-5 nm Nodes

C4F6 has been explicitly identified as a next-generation gas for Atomic Layer Etching (ALE), with published research demonstrating atomic-level thickness control in high-aspect-ratio patterns [1]. This capability is essential for achieving the angstrom-level precision required in sub-5 nm logic and advanced memory manufacturing, a domain where legacy saturated fluorocarbons lack sufficient control [2].

Technical Documentation Hub

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